molecular formula C23H26F3NO6 B2531980 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate CAS No. 1794851-30-1

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate

Cat. No.: B2531980
CAS No.: 1794851-30-1
M. Wt: 469.457
InChI Key: MOVYHRXQZXLNPZ-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate is a complex organic compound that features both trifluoromethyl and triethoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate typically involves multiple steps. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with a suitable carbamoyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinct functional groups. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with enhanced properties such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate
  • ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and triethoxybenzoate groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3NO6/c1-4-30-18-11-16(12-19(31-5-2)21(18)32-6-3)22(29)33-14-20(28)27-13-15-9-7-8-10-17(15)23(24,25)26/h7-12H,4-6,13-14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYHRXQZXLNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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